molecular formula C17H13FN2O2 B1447063 Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- CAS No. 1626077-46-0

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-

Cat. No.: B1447063
CAS No.: 1626077-46-0
M. Wt: 296.29 g/mol
InChI Key: OZSUKYFFIYJOTA-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-: is a synthetic compound that belongs to the class of amides. It is known for its unique chemical structure, which includes a benzene ring, a fluoro substituent, and an oxazole ring. This compound has been the subject of extensive research due to its potential therapeutic and toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- typically involves the following steps:

    Formation of the Benzeneacetamide Core: This step involves the reaction of benzeneacetic acid with an appropriate amine to form the benzeneacetamide core.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent.

    Attachment of the Oxazole Ring: The oxazole ring is attached through a condensation reaction involving an appropriate oxazole precursor and the benzeneacetamide core.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzeneacetamides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- involves its interaction with specific molecular targets. The fluoro substituent and oxazole ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    4-Methoxy-N-[4-(5-oxazolyl)phenyl]benzeneacetamide: Structurally similar but with a methoxy group instead of a fluoro group.

    4-Chloro-N-[4-(5-oxazolyl)phenyl]benzeneacetamide: Similar structure with a chloro substituent.

Uniqueness:

  • The presence of the fluoro group in Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- imparts unique chemical and biological properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-5-1-12(2-6-14)9-17(21)20-15-7-3-13(4-8-15)16-10-19-11-22-16/h1-8,10-11H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSUKYFFIYJOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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